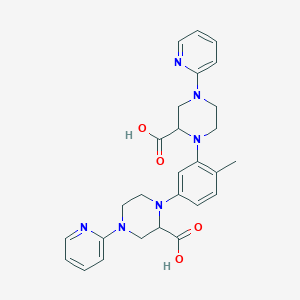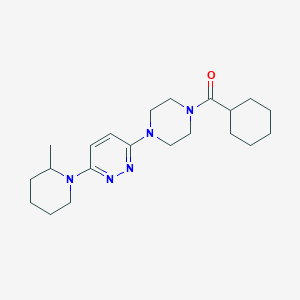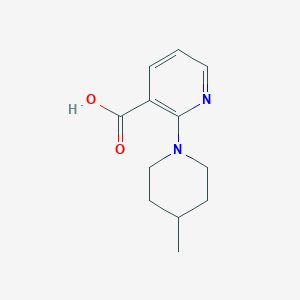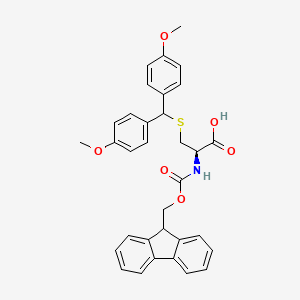
Fmoc-Cys(Ddm)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Cys(Ddm)-OH: is a derivative of cysteine, an amino acid, where the thiol group is protected by the 4,4’-dimethoxytrityl (Ddm) group, and the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis to prevent unwanted reactions at the thiol and amino groups during the assembly of peptide chains.
科学研究应用
Chemistry: Fmoc-Cys(Ddm)-OH is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis. It allows for the selective protection and deprotection of functional groups, facilitating the assembly of complex peptide sequences.
Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the development of peptide-based drugs and therapeutic agents.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and in the development of new drug candidates. It is also used in the synthesis of peptide-based materials for various industrial applications.
作用机制
Target of Action
Fmoc-Cys(Ddm)-OH is a novel L-cysteine derivative that utilizes the diphenylmethyl type protecting groups for thiol protection . The primary target of this compound is the cysteine residue in peptide sequences, specifically during the process of solid-phase peptide synthesis (SPPS) .
Mode of Action
The compound interacts with its target by preventing the risk of racemization during the incorporation of the cysteine residue in Fmoc-SPPS . Racemization is a process that can lead to a change in the spatial arrangement of the molecule, potentially affecting its function. By preventing this, this compound ensures the correct spatial configuration of the peptide sequence is maintained .
Biochemical Pathways
This compound plays a crucial role in the synthesis of peptide a-thioesters for the convergent synthesis of proteins through native chemical ligation (NCL) . This process involves a series of reactions that lead to the formation of peptide bonds, which are essential for creating the peptide sequences that make up proteins .
Result of Action
The result of this compound’s action is the successful synthesis of peptide sequences with reduced risk of racemization . This leads to the production of correctly configured peptides, which are essential for the formation of functional proteins.
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis occurs. Factors such as the pH, temperature, and the presence of other reagents can affect the compound’s efficacy and stability. For example, the compound is compatible with Fmoc-Cys(Trt) for regioselective disulfide construction .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(Ddm)-OH typically involves the protection of the thiol group of cysteine with the 4,4’-dimethoxytrityl group and the protection of the amino group with the 9-fluorenylmethyloxycarbonyl group. The process generally follows these steps:
Protection of the Thiol Group: The thiol group of cysteine is protected by reacting it with 4,4’-dimethoxytrityl chloride in the presence of a base such as triethylamine.
Protection of the Amino Group: The amino group is then protected by reacting the intermediate with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base like sodium bicarbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to streamline the process and ensure high purity and yield.
化学反应分析
Types of Reactions:
Deprotection Reactions: The primary reactions involving Fmoc-Cys(Ddm)-OH are deprotection reactions to remove the protecting groups. The Fmoc group is typically removed using a base such as piperidine, while the Ddm group is removed using an acid like trifluoroacetic acid.
Coupling Reactions: this compound can undergo coupling reactions to form peptide bonds with other amino acids. This is usually facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Ddm removal.
Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Major Products:
Deprotected Cysteine: After removal of the protecting groups, free cysteine is obtained.
Peptide Chains: When used in peptide synthesis, the major products are the desired peptide chains with cysteine residues.
相似化合物的比较
Fmoc-Cys(Trt)-OH: This compound uses the trityl (Trt) group to protect the thiol group instead of the Ddm group.
Fmoc-Cys(Acm)-OH: This compound uses the acetamidomethyl (Acm) group for thiol protection.
Uniqueness: Fmoc-Cys(Ddm)-OH is unique in its use of the 4,4’-dimethoxytrityl group for thiol protection, which offers different deprotection conditions and stability compared to other protecting groups like trityl and acetamidomethyl. This can be advantageous in certain synthetic routes where specific deprotection conditions are required.
属性
IUPAC Name |
(2R)-3-[bis(4-methoxyphenyl)methylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO6S/c1-38-23-15-11-21(12-16-23)31(22-13-17-24(39-2)18-14-22)41-20-30(32(35)36)34-33(37)40-19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-31H,19-20H2,1-2H3,(H,34,37)(H,35,36)/t30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSKLLPRLHKYJJ-PMERELPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)SC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
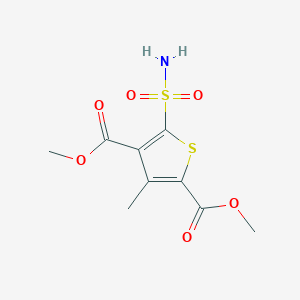

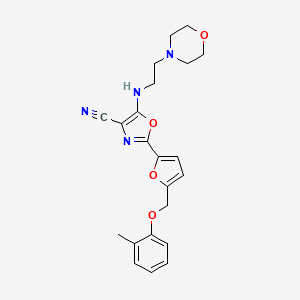
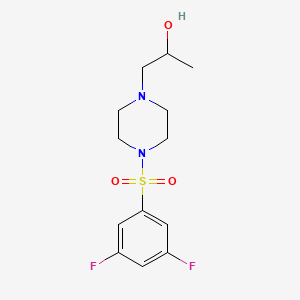
![2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2358895.png)
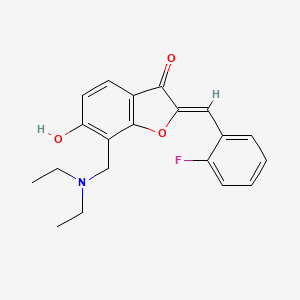
![6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;bromide](/img/structure/B2358897.png)
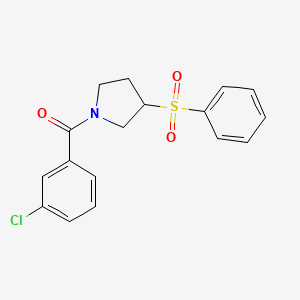
![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2358905.png)
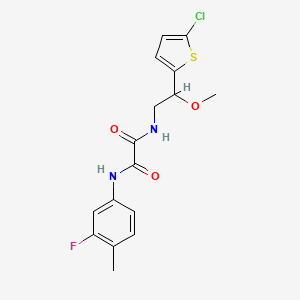
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2358907.png)
